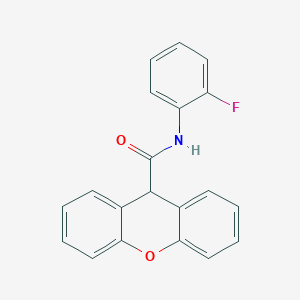

![molecular formula C14H12N2O4S B5546862 methyl 4-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5546862.png)

methyl 4-{[(2-nitrophenyl)thio]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Methyl 4-{[(2-nitrophenyl)thio]amino}benzoate is a chemical compound with potential applications in various fields due to its unique molecular structure and properties.

Synthesis Analysis

- The compound is synthesized through specific chemical reactions involving nitrophenyl and benzoate groups. These processes often involve condensation reactions and hydrogen bonding to form the final product.

Molecular Structure Analysis

- The molecule is characterized by its complex structural features, including nitro, amino, and benzoate groups. This structure imparts specific physical and chemical properties to the compound (Portilla et al., 2007).

Scientific Research Applications

Optical Storage and Polymer Research

Methyl 4-{[(2-nitrophenyl)thio]amino}benzoate and related compounds have been explored for their applications in the field of polymer science, specifically in optical storage technology. Research by Meng et al. (1996) focused on azo polymers for reversible optical storage, where the cooperative motion of polar side groups in amorphous polymers was investigated. This study synthesized and copolymerized Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) with related compounds to create copolymers that are amorphous and exhibit significant photoinduced birefringence. This photoinduced birefringence indicates a high potential for optical storage applications, where information can be written, stored, and erased using light. The research suggested that the cooperative motion between BEM groups and azo groups is crucial for enhancing the optical storage capabilities of these polymers (Meng, Natansohn, Barrett, & Rochon, 1996).

Photopolymerization Studies

Further advancements in the application of methyl 4-{[(2-nitrophenyl)thio]amino}benzoate derivatives have been made in the realm of photopolymerization. Guillaneuf et al. (2010) presented an innovative approach toward nitroxide-mediated photopolymerization using a new alkoxyamine that bears a chromophore group directly linked to the aminoxyl function. This compound, through its decomposition under UV irradiation, generates alkyl and nitroxide radicals, indicating a significant shift in the photophysical or photochemical properties of the starting chromophore. The efficiency of this compound as a conventional photoinitiator opens new pathways for photopolymerization processes, which are critical in developing advanced materials with specific properties and applications (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Crystallography and Molecular Interactions

On the crystallography front, studies on isomeric reaction products of compounds similar to methyl 4-{[(2-nitrophenyl)thio]amino}benzoate have provided insights into hydrogen-bonded structures and their implications. Portilla et al. (2007) investigated two isomeric reaction products, highlighting the formation of hydrogen-bonded sheets and chains in different methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate molecules. These findings contribute to a deeper understanding of molecular interactions, which is essential for designing materials with specific properties, including those relevant to pharmaceuticals and advanced functional materials (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Future Directions

The future directions for research on “methyl 4-{[(2-nitrophenyl)thio]amino}benzoate” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to new applications and a better understanding of the compound .

properties

IUPAC Name |

methyl 4-[(2-nitrophenyl)sulfanylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c1-20-14(17)10-6-8-11(9-7-10)15-21-13-5-3-2-4-12(13)16(18)19/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROHOKDBKPSZNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NSC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5546793.png)

![2-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5546797.png)

![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)

![2-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5546809.png)

![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)

![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)

![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)

![N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)

![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5546854.png)

![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)